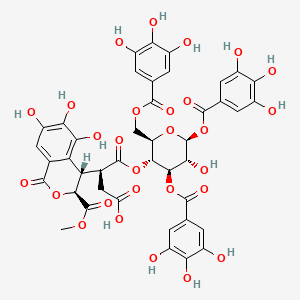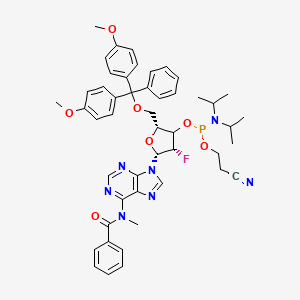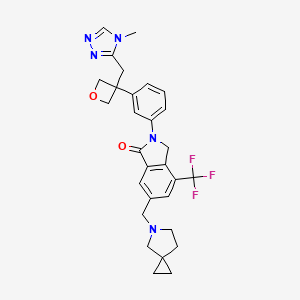
1'-O-methyl neochebulinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-O-Methyl neochebulinate is an organic compound with the chemical formula C42H36O28. It is a white to light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties. Additionally, it has been found to inhibit cholesterol absorption and exhibit antibacterial effects .
準備方法
1’-O-Methyl neochebulinate can be prepared through two primary methods: extraction from natural sources and chemical synthesis.
Extraction from Natural Sources: This method involves solvent extraction, isolation, and purification steps.
Chemical Synthesis: The chemical synthesis of 1’-O-methyl neochebulinate involves a series of organic synthesis steps. Specific reaction conditions and reagents are used to achieve the desired product.
化学反応の分析
1’-O-Methyl neochebulinate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1’-O-Methyl neochebulinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s antioxidant and anti-inflammatory properties make it valuable in biological research, particularly in studies related to oxidative stress and inflammation.
Medicine: Due to its antineoplastic and cholesterol absorption inhibitory effects, 1’-O-methyl neochebulinate is studied for potential therapeutic applications in cancer and cardiovascular diseases.
Industry: The compound’s antibacterial properties make it useful in the development of antimicrobial agents
作用機序
1’-O-Methyl neochebulinate exerts its effects through several molecular targets and pathways:
α-Glucosidase Inhibition: The compound is an α-glucosidase inhibitor with an IC50 value of 59.5 μM.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Antineoplastic Activity: It induces apoptosis in cancer cells and inhibits tumor growth
類似化合物との比較
1’-O-Methyl neochebulinate is unique due to its combination of pharmacological activities. Similar compounds include:
- 1,2,3-Tri-O-galloyl-6-O-cinnamoyl-beta-D-glucose
- 1,2,3,6-Tetra-O-galloyl-4-O-cinnamoyl-beta-D-glucose
- 4-O-(2’‘,4’'-Di-O-galloyl-alpha-L-rhamnosyl)ellagic acid
- 1’-O-Methyl neochebulanin
- Dimethyl neochebulagate
- Methyl chebulagate
These compounds share some structural similarities and pharmacological activities but differ in their specific effects and potency .
特性
分子式 |
C42H36O28 |
|---|---|
分子量 |
988.7 g/mol |
IUPAC名 |
(3S)-4-[(2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-[(3S,4S)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]butanoic acid |
InChI |
InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51)/t15-,23+,26-,32+,33+,34-,35+,42-/m0/s1 |
InChIキー |
KKDZPMDDYIYZJK-BOITVKKFSA-N |
異性体SMILES |
COC(=O)[C@@H]1[C@H](C2=C(C(=C(C=C2C(=O)O1)O)O)O)[C@H](CC(=O)O)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |
正規SMILES |
COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)







![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)




![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
